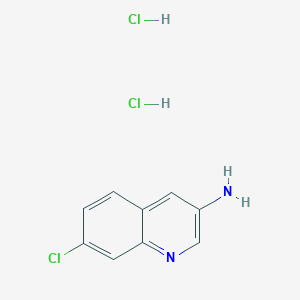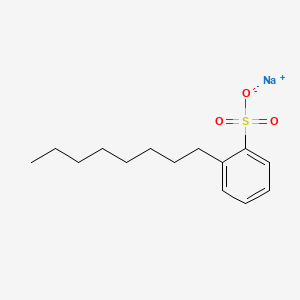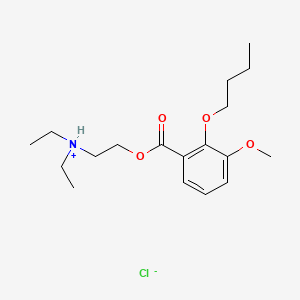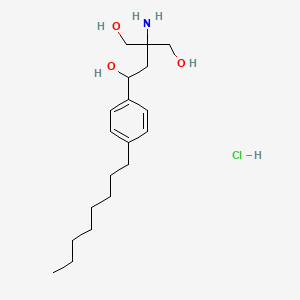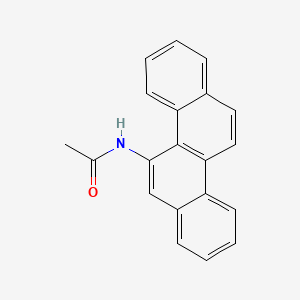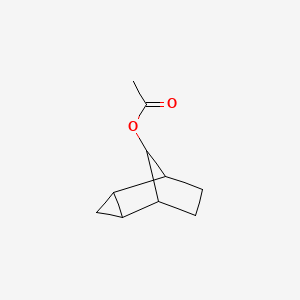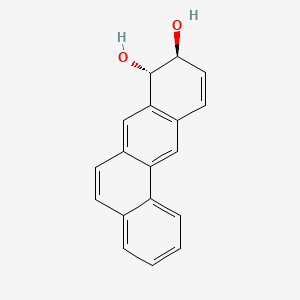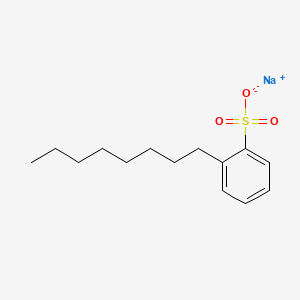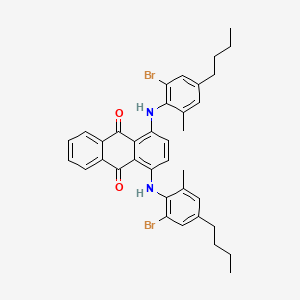
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone is a synthetic organic compound with the molecular formula C36H36Br2N2O2 and a molecular weight of 688.4912 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone typically involves the bromination of 1,4-diaminoanthraquinone followed by alkylation with butyl groups. The reaction conditions often require the use of bromine as the brominating agent and a suitable solvent such as acetic acid . The reaction is carried out under controlled temperatures to ensure the selective bromination and alkylation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds .
Applications De Recherche Scientifique
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone.
1,4-Bis(2-chloro-4-butyl-o-toluidino)anthraquinone: Similar in structure but with chlorine atoms instead of bromine.
1,4-Bis(2-bromo-4-ethyl-o-toluidino)anthraquinone: Similar but with ethyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its specific bromine and butyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility, stability, and reactivity, making it particularly valuable in industrial and research applications .
Propriétés
Numéro CAS |
28198-04-1 |
|---|---|
Formule moléculaire |
C36H36Br2N2O2 |
Poids moléculaire |
688.5 g/mol |
Nom IUPAC |
1,4-bis(2-bromo-4-butyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H36Br2N2O2/c1-5-7-11-23-17-21(3)33(27(37)19-23)39-29-15-16-30(40-34-22(4)18-24(12-8-6-2)20-28(34)38)32-31(29)35(41)25-13-9-10-14-26(25)36(32)42/h9-10,13-20,39-40H,5-8,11-12H2,1-4H3 |
Clé InChI |
LKKDBUMXNDIRMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CCCC)Br)C(=O)C5=CC=CC=C5C3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


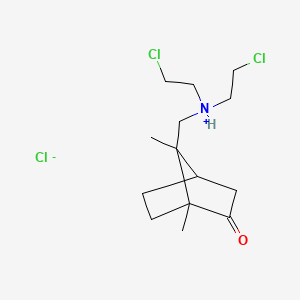

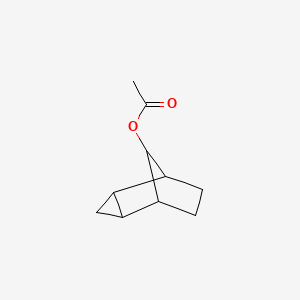
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
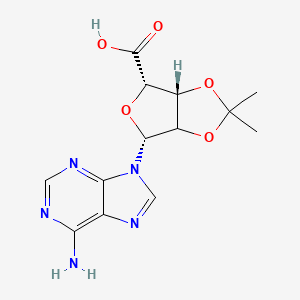
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
